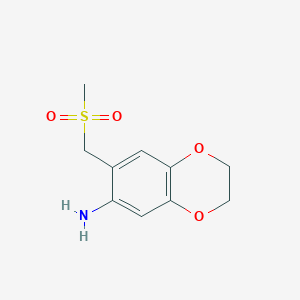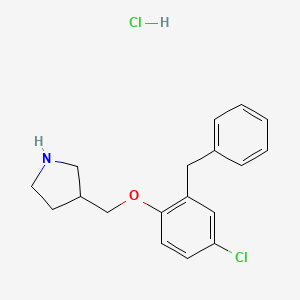
2-Benzyl-4-chlorophenyl 3-pyrrolidinylmethyl ether hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Asymmetric Synthesis
4-(2,6-Dichlorophenyl)-1,3-dioxanes, related to the chemical structure of interest, have been utilized in asymmetric synthesis. These compounds react with weak nucleophiles and TiCl4, yielding benzyl ethers with high selectivity. This process is significant for the preparation of non-racemic secondary alcohols, which are valuable in various chemical syntheses (Andrus & Lepore, 1995).
Antifungal and Antibacterial Properties
Compounds like 2-Methyl-4-chlorophenyl-4′-pyridyl ether have demonstrated effective antifungal properties, though they are less effective as antibacterial agents. These properties are important for developing new pharmaceuticals and treatment strategies (Muhlhauser & Jorgensen, 1968).
Synthesis of Novel Pyrrole Derivatives
The synthesis of new pyrrole derivatives, such as 2,4-Dimethyl-3-(3-methoxy-3-oxopropyl)-5-benzylcarboxylate-1H-pyrrole, has been accomplished from compounds structurally similar to 2-Benzyl-4-chlorophenyl 3-pyrrolidinylmethyl ether hydrochloride. These derivatives are essential for studying the structure-functionality relationship of pyrrole derivatives, potentially leading to new materials and pharmaceutical applications (Jiao Li, 2010).
Development of Novel Oxime Ethers
A series of novel oxime ethers, such as 3-(4-chlorophenyl)-1-phenyl-2-propen-1-one O -benzyl oximes, have been synthesized and characterized, opening avenues for new chemical entities with potential applications in various fields including pharmaceuticals and material science (Erdogan, 2016).
Protection of Hydroxy Function
The 4-Chlorophenyl ether group, akin to the one in the query compound, has been used as a protecting group for hydroxy functions in complex organic syntheses. This method is significant in the field of synthetic organic chemistry, particularly for the synthesis of complex molecules (Otsuka, Yamamoto, & Fukase, 2018).
Propiedades
IUPAC Name |
3-[(2-benzyl-4-chlorophenoxy)methyl]pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO.ClH/c19-17-6-7-18(21-13-15-8-9-20-12-15)16(11-17)10-14-4-2-1-3-5-14;/h1-7,11,15,20H,8-10,12-13H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFZGEVLPTWGOGS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1COC2=C(C=C(C=C2)Cl)CC3=CC=CC=C3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-4-chlorophenyl 3-pyrrolidinylmethyl ether hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

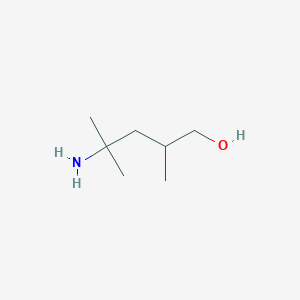
![2-[1-(Aminomethyl)cyclopentyl]ethan-1-ol](/img/structure/B1374460.png)
![2-[5-(4-Aminophenyl)-4-bromothiophen-2-yl]acetamide](/img/structure/B1374462.png)
![5-(Chloromethyl)-3-[1-(2-methylpropoxy)ethyl]-1,2,4-oxadiazole](/img/structure/B1374463.png)
![[5-Fluoro-2-(methylsulfanyl)phenyl]methanamine](/img/structure/B1374464.png)
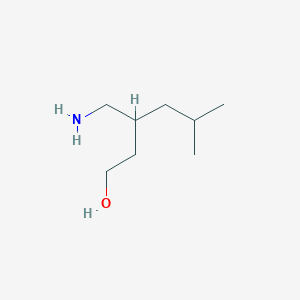
![6-(Aminomethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride](/img/structure/B1374468.png)
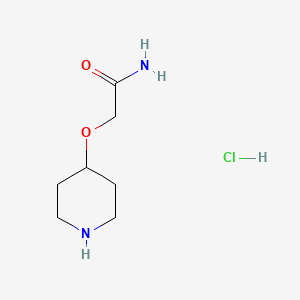
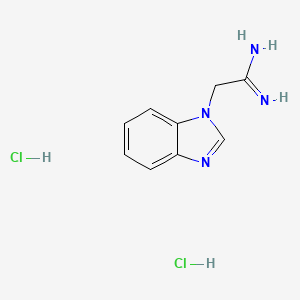
![4-[(4-Bromophenyl)methyl]oxane-4-carboxylic acid](/img/structure/B1374473.png)
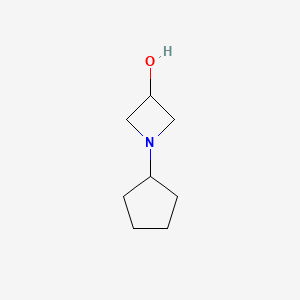
![2-Chloro-1-[2-(thiophen-2-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1374477.png)
